(2-Benzylthiazol-4-YL)methanamine
Overview
Description
“(2-Benzylthiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Benzylthiazol-4-YL)methanamine” consists of a benzyl group attached to a thiazol-4-yl group via a methanamine linkage . The molecular weight of the compound is 204.29 g/mol.Scientific Research Applications
Novel Synthesis Approaches
- Synthesis Techniques: A novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives is reported, using ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method could potentially be applied to the synthesis of derivatives of (2-Benzylthiazol-4-YL)methanamine (Schlosser et al., 2015).
Chemical Synthesis and Applications
- Transfer Hydrogenation Reactions: The synthesis of (4-Phenylquinazolin-2-yl)methanamine, a related compound, demonstrates the potential for (2-Benzylthiazol-4-YL)methanamine in transfer hydrogenation reactions, with significant conversions and high turnover frequency values (Karabuğa et al., 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties: Several derivatives of benzimidazole, which include compounds structurally similar to (2-Benzylthiazol-4-YL)methanamine, exhibit notable antibacterial and antifungal activities. This suggests potential antimicrobial applications for (2-Benzylthiazol-4-YL)methanamine (Barot et al., 2017).
Catalytic Activity in Chemical Reactions
- Catalytic Roles in Chemical Synthesis: Ruthenium complexes with ligands related to (2-Benzylthiazol-4-YL)methanamine show excellent activity and selectivity in hydrogenation of ketones and aldehydes, indicating the potential of (2-Benzylthiazol-4-YL)methanamine in similar catalytic processes (Sole et al., 2019).
Potential in Drug Design
- Drug Design and Development: The molecular structure and biological activities of bis(benzimidazole) complexes, which are chemically related to (2-Benzylthiazol-4-YL)methanamine, indicate potential applications in drug development, particularly for antimicrobial purposes (Kopel et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILEUHATDBZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610156 | |
Record name | 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylthiazol-4-YL)methanamine | |
CAS RN |
608515-43-1 | |
Record name | 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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